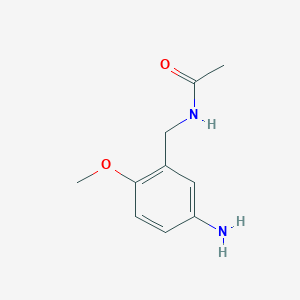

3-(Acetylaminomethyl)-4-methoxyaniline

説明

Structure

3D Structure

特性

分子式 |

C10H14N2O2 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC名 |

N-[(5-amino-2-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C10H14N2O2/c1-7(13)12-6-8-5-9(11)3-4-10(8)14-2/h3-5H,6,11H2,1-2H3,(H,12,13) |

InChIキー |

GFDSQZDEKWKUHY-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NCC1=C(C=CC(=C1)N)OC |

製品の起源 |

United States |

Structural Context Within the Landscape of Functionalized Aniline Derivatives

The core of the molecule is the aniline (B41778) system. This is further elaborated with a methoxy (B1213986) group (-OCH3) at the 4-position and an acetylaminomethyl group (-CH2NHCOCH3) at the 3-position. The interplay between these groups on the benzene (B151609) ring dictates the molecule's reactivity.

Amino Group (-NH2): As a primary aromatic amine, this group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. iloencyclopaedia.orgmasterorganicchemistry.com

Methoxy Group (-OCH3): Located at the para position relative to the amino group, the methoxy substituent is classified as an electron-donating group. wikipedia.org This property further increases the electron density of the aromatic ring, enhancing its reactivity toward electrophiles. masterorganicchemistry.com

The specific arrangement of these groups—an electron-donating methoxy group para to the primary amino group and an acetylaminomethyl group meta to it—creates a unique electronic and steric landscape. This configuration is critical for determining how the molecule will participate in further chemical transformations and defines its potential as a building block in organic synthesis. Theoretical studies, such as Density Functional Theory (DFT), are often employed to model the geometric and electronic structures of such substituted anilines to predict their reactivity. scispace.comacs.org

| Component | Functional Group | Position | Influence on Aromatic Ring |

|---|---|---|---|

| Aniline Backbone | Amino (-NH2) | 1 | Strongly activating, ortho-, para-directing |

| Methoxy Substituent | Methoxy (-OCH3) | 4 | Electron-donating, activating |

| Acetylaminomethyl Substituent | Acetylaminomethyl (-CH2NHCOCH3) | 3 | Influences steric accessibility and provides sites for hydrogen bonding |

Historical Development and Significance of Methoxy and Amino Substituted Aromatic Systems in Organic Synthesis

Aromatic amines are a class of compounds with significant historical importance in the chemical industry. iloencyclopaedia.org Aniline (B41778), the parent compound, has been a central precursor in the synthesis of synthetic dyes since the 19th century and later became a key component in the production of polymers and pharmaceuticals. wikipedia.orgresearchgate.net

The introduction of substituents, particularly methoxy (B1213986) and amino groups, onto aromatic rings was a pivotal development in synthetic organic chemistry. Methoxy-substituted anilines, known as anisidines, are valuable intermediates. wikipedia.org For instance, 4-methoxyaniline (p-anisidine) is prepared through the chemical reduction of 4-nitroanisole (B1192098) and serves as a precursor for dyes, pharmaceuticals, and other specialty chemicals. wikipedia.org The synthesis of such compounds often involves multi-step processes, including nitration, methoxylation, and reduction, highlighting the evolution of synthetic methodologies to achieve specific substitution patterns. google.com

Methoxy groups are prevalent in nature, found in essential biomolecules such as lignin (B12514952) and flavonoids, and their presence often imparts specific biological activities. wikipedia.org The ability to synthetically incorporate methoxy and amino functionalities onto aromatic scaffolds has allowed chemists to create a vast array of molecules with tailored properties. These systems are fundamental building blocks in the construction of more complex molecular architectures, including heterocyclic compounds and ligands for metal catalysis. The historical progression of synthetic techniques has made compounds like 3-(Acetylaminomethyl)-4-methoxyaniline accessible for investigation and potential application.

Emerging Research Avenues and Prospects for Advanced 3 Acetylaminomethyl 4 Methoxyaniline Studies

Strategic Approaches to the Introduction of the Acetylaminomethyl Moiety

The creation of the acetylaminomethyl side chain on the aniline ring is a critical step that requires precise chemical control. Methodologies for this transformation center on established aminomethylation reactions followed by selective acylation.

Exploration of Mannich-Type Reactions and Related Aminomethylation Protocols

The Mannich reaction is a fundamental method in organic chemistry for the aminoalkylation of a compound containing an active hydrogen atom. nih.govnih.gov In the context of synthesizing the target molecule's precursors, this reaction typically involves three components: a compound with an active hydrogen (such as a suitably protected 4-methoxyaniline derivative), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.gov The reaction proceeds via the formation of an Eschenmoser's salt or a similar iminium ion, which then undergoes electrophilic substitution onto the aromatic ring.

Because the classical Mannich reaction introduces an aminoalkyl group, a subsequent acylation step is necessary to form the final acetylaminomethyl moiety. nih.gov Modern variations of the Mannich reaction expand its potential, enabling efficient control over regioselectivity and stereoselectivity. researchgate.net

Alternative aminomethylation protocols, such as reductive amination, offer a powerful pathway. nih.gov This one-pot process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent. arkat-usa.org For instance, a formylated methoxybenzene precursor could be reacted with ammonia (B1221849) under reductive conditions to yield the aminomethyl group directly. The choice of reducing agent is critical for success and to avoid side reactions. arkat-usa.orgresearchgate.net

Regiospecific Acylation of Aminomethylated Aromatic Precursors

Once the aminomethyl group is installed on the 4-methoxyaniline core, the final step is a regiospecific acylation to form the amide. This involves treating the precursor, 3-(aminomethyl)-4-methoxyaniline (B13242257), with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. A significant challenge in this step is achieving selectivity. The precursor molecule contains two amine functionalities: the primary aliphatic amine of the aminomethyl group and the aromatic amine (aniline).

Controlling the reaction conditions is paramount to ensure that acylation occurs specifically at the more nucleophilic aliphatic amine, leaving the aniline group untouched. researchgate.net Differences in the basicity and nucleophilicity between the two amines can be exploited. The use of specific solvents, temperatures, and stoichiometries of reagents can favor the desired N-acetylation of the side chain. Green and efficient methods, such as photoinduced acetylation under aqueous, catalyst-free conditions, have also been reported for anilines and could be adapted for selective acylation. nih.gov

Controlled Functionalization of the Methoxybenzene Core

The synthesis of the central 3-substituted-4-methoxyaniline scaffold can be achieved through various routes, either by modifying an existing methoxybenzene derivative or by constructing the ring with the desired functionalities.

Directed Alkylation and Etherification Pathways

The methoxy (B1213986) group is a key feature of the target compound. While many synthetic routes start with a commercially available methoxy-substituted precursor like 4-methoxyaniline (p-anisidine), it is also possible to introduce this group at a specific stage. atlantis-press.comgoogle.com Standard etherification methods, such as the Williamson ether synthesis, can be employed. This would typically involve the deprotonation of a hydroxyl group on a phenol (B47542) precursor with a suitable base, followed by nucleophilic substitution with an alkylating agent like methyl iodide or dimethyl sulfate. The regioselectivity of this step is dictated by the position of the hydroxyl group on the aromatic precursor.

Reductive Functionalization of Nitro- or Halo-Substituted Precursors

A highly effective and common strategy for introducing an aniline functionality involves the reduction of a nitro group. prepchem.com This approach offers excellent control over the placement of the amino group, as electrophilic nitration of aromatic rings is a well-understood and predictable reaction. A plausible synthetic pathway for this compound could begin with a precursor like 2-methoxy-5-nitrobenzaldehyde.

This pathway can be broken down into several key steps, as detailed in the table below. It leverages the simultaneous reduction of a nitro group and reductive amination of a formyl group in a single step, a method that has proven effective for synthesizing substituted anilines. arkat-usa.org

| Step | Reaction | Starting Material | Reagents & Conditions | Product | Relevant Principle |

|---|---|---|---|---|---|

| 1 | Reductive Amination | 2-Methoxy-5-nitrobenzaldehyde | Ammonia, H₂, Catalyst (e.g., Pd/C) | 3-(Aminomethyl)-4-methoxynitrobenzene | Simultaneous reduction of a formyl group to an aminomethyl group. arkat-usa.org |

| 2 | Acylation | 3-(Aminomethyl)-4-methoxynitrobenzene | Acetic Anhydride (Ac₂O), Base | N-((2-Methoxy-5-nitrophenyl)methyl)acetamide | Selective acylation of the more reactive aliphatic amine. researchgate.net |

| 3 | Nitro Group Reduction | N-((2-Methoxy-5-nitrophenyl)methyl)acetamide | Catalytic Hydrogenation (e.g., H₂, PtO₂) or Metal/Acid (e.g., Fe/HCl) | This compound | Reduction of an aromatic nitro group to an aniline. prepchem.com |

Development of Convergent and Divergent Synthetic Routes

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated into a library of structurally related compounds. nih.govorganic-chemistry.org This strategy is highly efficient for generating chemical diversity for applications like pharmaceutical discovery. organic-chemistry.orgfigshare.com For example, the intermediate 3-(aminomethyl)-4-methoxyaniline could be synthesized on a larger scale. Portions of this intermediate could then be reacted with a variety of acylating agents (acetyl chloride, propionyl chloride, etc.) or other electrophiles to produce a diverse set of N-substituted derivatives, including the target compound this compound.

Advancements in Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including substituted anilines and related structures. The goal is to develop protocols that are more environmentally benign, safer, and more efficient than traditional methods. While specific green synthesis routes for this compound are not extensively documented in publicly available literature, general advancements in the synthesis of substituted anilines offer relevant insights.

Conventional methods for producing substituted anilines can be hazardous and inefficient. nih.gov In response, researchers have developed novel strategies that align with green chemistry principles. One such approach involves the use of isatoic anhydride-8-amide as a precursor to generate a variety of substituted aniline derivatives. nih.govresearchgate.net This method is notable for being straightforward, inexpensive, rapid, and effective at room temperature, making it a more sustainable alternative to many existing procedures. nih.gov The reactions are often scalable and utilize pH-sensitive cyclization chemistry to yield the desired products. nih.govresearchgate.net

Another innovative green synthesis method focuses on the generation of substituted anilines from their corresponding benzyl (B1604629) azides, particularly those with ortho/para electron-withdrawing groups. chemrxiv.org This novel synthetic route is amenable to large-scale preparation, a key consideration for industrial applications. chemrxiv.org Furthermore, catalyst- and additive-free methods are being explored for the synthesis of N-substituted anilines. For instance, the reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines can proceed smoothly through an imine condensation–isoaromatization pathway to afford synthetically useful aniline derivatives in acceptable to high yields. beilstein-journals.org The advantages of such a transformation include mild reaction conditions and operational simplicity. beilstein-journals.org

The development of atom-economical and environmentally friendly processes is a high priority in modern organic synthesis. nih.gov Traditional approaches to forming amide bonds, such as in N-arylacetamides, often involve the use of hazardous reagents and generate significant waste. nih.gov Green alternatives aim to overcome these limitations.

The following table summarizes key features of selected green synthesis protocols relevant to the synthesis of substituted anilines.

| Precursor/Starting Material | Key Reagents/Conditions | Advantages |

| Isatoic anhydride-8-amide | pH-sensitive cyclization | Inexpensive, simple, fast, efficient at room temperature, scalable nih.gov |

| Benzyl azides with EWG | Not specified | Amenable to large-scale preparation chemrxiv.org |

| (E)-2-arylidene-3-cyclohexenones and primary amines | Catalyst- and additive-free, 60 °C | Mild conditions, operational simplicity, no metal catalysts beilstein-journals.org |

Catalytic Systems and Mechanistic Investigations in Compound Synthesis

Catalytic methods are at the forefront of efficient and selective organic synthesis. For structures related to this compound, particularly the N-arylacetamide moiety, various catalytic systems have been developed. These systems often rely on transition metals like copper and palladium to facilitate carbon-nitrogen bond formation.

Copper-catalyzed reactions have a long history in the synthesis of N-arylamides, dating back to the pioneering work of Goldberg. nih.gov Modern advancements have led to milder and more efficient copper-based catalytic systems. For example, the use of chelating nitrogen ligands with air-stable Cu(I) sources has significantly improved the scope and applicability of these reactions. nih.gov One notable development is the copper-catalyzed redox-neutral transformation of alkyl nitriles using diaryliodonium salts to produce N-arylacetamides. nih.govrsc.org This method is characterized by its high efficiency, broad substrate scope, and good tolerance of various functional groups. nih.govrsc.org The use of copper nanocluster-based catalysts under visible-light irradiation at room temperature represents another significant advancement, enabling the C-N coupling of aryl chlorides with a range of N-heterocyclic nucleophiles.

Palladium-catalyzed systems are also instrumental in the synthesis of substituted anilines. A reported method for synthesizing anilines from cyclohexanones utilizes a Pd/C–ethylene (B1197577) system. bohrium.com This reaction proceeds under non-aerobic conditions and involves a hydrogen transfer between the cyclohexanone (B45756) and ethylene to generate the aniline product. bohrium.com A plausible mechanism for this transformation involves the initial reaction of the cyclohexanone with an ammonia source to form an imine, which is then followed by two palladium-catalyzed hydrogen transfers with ethylene. bohrium.com

The choice of ligands is crucial in many of these catalytic systems, as they can be fine-tuned to optimize reactivity and selectivity. suny.edu For instance, in copper-catalyzed N-arylation reactions, ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) and various nitrogen tetradentate ligands have been shown to be effective. organic-chemistry.orgnih.gov

The table below provides an overview of selected catalytic systems relevant to the synthesis of N-arylacetamides and substituted anilines.

| Catalyst System | Substrates | Key Features |

| Copper with chelating nitrogen ligands | Amides | Enhanced version of the Goldberg reaction, uses air-stable Cu(I) nih.gov |

| Copper-catalyzed redox-neutral transformation | Alkyl nitriles and diaryliodonium salts | High efficiency, broad substrate scope, good functional group tolerance nih.govrsc.org |

| Pd/C–ethylene system | Cyclohexanones | Non-aerobic conditions, involves hydrogen transfer bohrium.com |

| Copper nanocluster-based catalyst | Aryl chlorides and N-heterocyclic nucleophiles | Visible-light irradiation at room temperature |

| CuI with diamine ligands | Aryl iodides/bromides and N-heterocycles | Good yields, tolerates various functional groups and hindered substrates organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitution Profiles

Electrophilic Aromatic Substitution (EAS):

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two potent electron-donating groups: the primary amine (-NH2) and the methoxy (-OCH3) group. The acetylaminomethyl group (-CH2NHCOCH3), being alkyl-like in its attachment to the ring, acts as a weak activating group.

The directing effects of these substituents are paramount in determining the regioselectivity of substitution reactions. Both the amino and methoxy groups are strong ortho, para-directors. The acetylaminomethyl group is also an ortho, para-director. Analyzing the positions relative to these groups:

Position 2: ortho to the acetylaminomethyl group and ortho to the primary amine group.

Position 5: para to the acetylaminomethyl group and meta to the other two groups.

Position 6: ortho to the methoxy group and meta to the other two groups.

Considering the powerful activating and directing nature of the primary amine and methoxy groups, electrophilic attack will be overwhelmingly directed to the positions ortho and para to them. The synergistic effect of the -NH2 and -OCH3 groups strongly activates positions 2 and 6. However, steric hindrance from the adjacent acetylaminomethyl group at position 3 may disfavor substitution at position 2. Therefore, position 6 is the most probable site for electrophilic attack. Position 5 is also activated (ortho to the -OCH3 and para to the -CH2NHCOCH3), but the directing influence of the primary amine to its ortho position (2) is typically stronger.

It is important to note that under strongly acidic conditions, such as those used for nitration or sulfonation, the primary amine group will be protonated to form an anilinium ion (-NH3+). This protonated group is a strong deactivator and a meta-director, which would fundamentally alter the substitution pattern. To achieve para-substitution relative to the amine, the amino group is often protected by acetylation before carrying out the electrophilic substitution.

| Substituent Group | Position on Ring | Activating/Deactivating Effect | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|---|

| Primary Amine (-NH2) | 1 | Strongly Activating | Ortho, Para | 2, 6 |

| Methoxy (-OCH3) | 4 | Strongly Activating | Ortho, Para | 5 |

| Acetylaminomethyl (-CH2NHCOCH3) | 3 | Weakly Activating | Ortho, Para | 2, 5 |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is generally not a feasible pathway for this compound under standard conditions. SNAr reactions require an aromatic ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to a good leaving group (like a halide). The subject molecule's ring is highly electron-rich due to its electron-donating substituents, making it inherently resistant to attack by nucleophiles.

Reactivity of the Acetylamino Moiety

Hydrolytic Stability and Cleavage Reactions of the Amide Bond

The amide bond within the acetylaminomethyl group is stable under neutral conditions but can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Heating the compound in the presence of a strong aqueous acid (e.g., HCl or H2SO4) will protonate the carbonyl oxygen of the amide, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately yields 3-(aminomethyl)-4-methoxyaniline and acetic acid.

Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH) at elevated temperatures facilitates the attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This saponification-like reaction results in the formation of 3-(aminomethyl)-4-methoxyaniline and an acetate (B1210297) salt.

These cleavage reactions are valuable for removing the acetyl group, which may be used as a protecting group for the benzylic amine during other synthetic steps.

Derivatization and Functional Group Interconversions of the Amide and Methylene (B1212753) Linker

The acetylamino moiety offers several sites for further chemical modification. The amide nitrogen, while less nucleophilic than the primary aromatic amine, can undergo reactions under specific conditions. Furthermore, the entire functional group can be transformed.

| Reaction Type | Reagents | Product Functional Group | Notes |

|---|---|---|---|

| N-Alkylation | Strong base (e.g., NaH) followed by an alkyl halide (R-X) | N-alkylated amide | Requires deprotonation of the amide N-H. |

| Reduction | Strong reducing agents (e.g., LiAlH4) | Secondary amine (-CH2NHCH2CH3) | Reduces the carbonyl group of the amide to a methylene group. |

Transformations Involving the Primary Aromatic Amine Group

The primary aromatic amine at position 1 is a highly reactive and versatile functional group, serving as a key site for a wide array of chemical transformations.

N-Alkylation, N-Acylation, and N-Arylation Reactions

The nitrogen atom of the primary amine is nucleophilic and readily reacts with various electrophiles.

N-Acylation: This is a straightforward reaction, often carried out with acyl chlorides or acid anhydrides, to form a more stable secondary amide. For instance, reacting the compound with acetyl chloride would yield N-(5-(acetylaminomethyl)-2-methoxyphenyl)acetamide. This reaction is also a common strategy for protecting the amine group. researchgate.netresearchgate.net

N-Alkylation: Introducing alkyl groups onto the amine nitrogen can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as overalkylation to form a quaternary ammonium (B1175870) salt. Reductive amination is a more controlled method for mono-alkylation.

N-Arylation: The formation of a C-N bond with an aryl group, such as in the Buchwald-Hartwig amination, can be accomplished using aryl halides in the presence of a palladium catalyst and a suitable base.

| Reaction Type | Typical Reagents | Product Structure Snippet |

|---|---|---|

| N-Acylation | Acetyl Chloride (CH3COCl), Pyridine | -NH-CO-CH3 |

| N-Alkylation | Methyl Iodide (CH3I) | -NH-CH3 or -N(CH3)2 |

| N-Arylation | Bromobenzene, Pd catalyst, Base | -NH-Ph |

Diazotization and Subsequent Coupling Reactions for Novel Chromophores

One of the most significant reactions of primary aromatic amines is diazotization. organic-chemistry.org Treatment of this compound with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like HCl at low temperatures (0–5 °C), converts the primary amine into a diazonium salt. The presence of the electron-donating methoxy group can facilitate this reaction. quora.comquora.com

The resulting diazonium salt is an excellent electrophile and can undergo azo coupling reactions with electron-rich aromatic compounds (coupling components), such as phenols or anilines, to form brightly colored azo compounds. icrc.ac.ir This reaction is the chemical basis for the synthesis of a vast range of azo dyes. The position of the coupling on the partner molecule is typically para to the activating group. The extended conjugation of the resulting azo-linked aromatic system forms a chromophore that absorbs light in the visible spectrum.

| Coupling Partner | Class of Azo Compound | General Structure of Product |

|---|---|---|

| Phenol | Hydroxyazo compound | Aryl-N=N-Aryl'-OH |

| Aniline | Aminoazo compound | Aryl-N=N-Aryl'-NH2 |

| N,N-Dimethylaniline | Aminoazo compound | Aryl-N=N-Aryl'-N(CH3)2 |

| 2-Naphthol | Naphthol azo dye | Aryl-N=N-(C10H6)-OH |

The specific color of the synthesized dye can be fine-tuned by changing the electronic properties of the coupling partner, making this a versatile method for creating novel chromophores.

Chemical Behavior of the Methoxy Substituent

The methoxy group (-OCH₃) at the C4 position of the aniline ring is a key functional group that significantly influences the chemical properties of this compound. Its reactivity is primarily centered on the ether linkage and its electronic influence on the aromatic system.

The aryl methyl ether linkage of the methoxy group can be cleaved to yield a hydroxyl group, converting the methoxyaniline derivative into its corresponding phenol. This O-demethylation is a common transformation in organic synthesis, often requiring harsh reaction conditions. chem-station.com The reaction typically proceeds via nucleophilic attack on the methyl group, with prior activation of the ether oxygen.

Strong protic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are effective reagents for this cleavage. The mechanism involves protonation of the ether oxygen, making it a better leaving group. A subsequent Sₙ2 attack by the halide ion on the methyl carbon displaces the phenolic group. chem-station.com Lewis acids, particularly boron tribromide (BBr₃), are also highly effective, often allowing for milder reaction conditions. The reaction with BBr₃ proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion. chem-station.com Alternative methods using thiolates, such as ethane (B1197151) thiol (EtSH) under basic conditions, can also achieve demethylation. chem-station.com

Given the presence of other functional groups (an amine and an amide) in this compound, the choice of reagent is critical to avoid unwanted side reactions. For instance, strongly acidic conditions could lead to hydrolysis of the acetyl group.

Table 1: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism | Expected Product from this compound |

| Boron tribromide (BBr₃) | CH₂Cl₂, -78°C to RT | Lewis acid assisted cleavage | 3-(Acetylaminomethyl)-4-hydroxyaniline |

| Hydrobromic acid (HBr) | Acetic acid or aqueous, reflux | Sₙ2 | 3-(Acetylaminomethyl)-4-hydroxyaniline |

| Hydroiodic acid (HI) | Acetic acid or aqueous, reflux | Sₙ2 | 3-(Acetylaminomethyl)-4-hydroxyaniline |

| Ethanethiol (EtSH) / NaOH | NMP or DMSO, 130°C | Sₙ2 with thiolate | 3-(Acetylaminomethyl)-4-hydroxyaniline |

The methoxy group exerts a powerful influence on the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. This influence is a combination of electronic and steric effects.

Electronic Effects: The methoxy group has a dual electronic character:

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect increases the electron density on the aromatic ring, especially at the ortho and para positions relative to the methoxy group.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond.

The resonance effect is significantly stronger than the inductive effect, resulting in the methoxy group being a net electron-donating group. This makes the aromatic ring more nucleophilic and thus activates it towards electrophilic attack.

In this compound, the ring is substituted with three groups: the primary amine (-NH₂), the acetylaminomethyl (-CH₂NHCOCH₃), and the methoxy (-OCH₃) group. The amine group is a very strong activating, ortho-, para-director. The methoxy group is also a strong activating, ortho-, para-director. libretexts.org The acetylaminomethyl group is weakly deactivating due to the inductive effect of the amide moiety.

The directing effects of these groups are cooperative. The primary amine at C1 directs incoming electrophiles to C2 and C6 (ortho) and C4 (para). The methoxy group at C4 directs to C3 and C5 (ortho) and C1 (para). The positions most activated by this combined effect are C2, C5, and C6. However, considering the substitution already present at C1, C3, and C4, the most probable sites for further electrophilic substitution are C2, C5, and C6, with steric hindrance playing a deciding role.

Steric Effects: The methoxy group itself is moderately bulky. In the context of this compound, the position ortho to the methoxy group (C5) is relatively unhindered. However, the other ortho position (C3) is already occupied by the bulky acetylaminomethyl group, which would sterically hinder any attack at the adjacent C2 position. Therefore, electrophilic attack is most likely to occur at the C5 or C6 positions.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Strong Activator (+M > -I) | Ortho, Para |

| -CH₂NHCOCH₃ | C3 | Weak Deactivator (-I) | Ortho, Para (weak) |

| -OCH₃ | C4 | Strong Activator (+M > -I) | Ortho, Para |

Redox Chemistry: Oxidation and Reduction Pathways

The redox chemistry of this compound is primarily dictated by the aniline moiety, which is susceptible to oxidation. The molecule as a whole is in a reduced state, and reduction reactions are most relevant to its synthesis.

Oxidation Pathways: Anilines are generally sensitive to oxidizing agents, and their oxidation can yield a variety of products depending on the oxidant and reaction conditions. openaccessjournals.com The primary amine group is the principal site of oxidation. Potential oxidation pathways for this compound include:

Polymerization: In the presence of oxidants like ammonium persulfate in acidic media, anilines can undergo oxidative polymerization to form polyaniline-like structures. researchgate.net The electron-donating methoxy group would likely facilitate this process.

Formation of Azo and Azoxy Compounds: Milder oxidation can lead to coupling reactions. The initial oxidation of the aniline to a nitroso derivative can be followed by condensation with another aniline molecule to form azoxybenzenes. acs.org

Formation of Quinone-imines: Strong oxidation can lead to the formation of quinone-like structures. The electron-rich nature of the ring, enhanced by both the amine and methoxy groups, makes it susceptible to oxidation to a quinone-imine, which may be unstable and undergo further reactions.

The presence of multiple activating groups suggests that the molecule would be highly reactive towards oxidation, potentially leading to complex product mixtures or polymeric materials.

Reduction Pathways: The aromatic amine and methoxy groups are generally stable to typical reducing conditions. Therefore, reduction reactions are not a common transformation for this molecule itself. However, a key pathway for the synthesis of this compound involves the reduction of a nitro group. The synthesis often starts with 2-methoxy-5-nitroaniline, which is first acetylated and then the nitro group is reduced to the primary amine via catalytic hydrogenation (e.g., using H₂ gas with a PtO₂ catalyst). prepchem.com This highlights the importance of reduction in the synthetic route to the title compound.

Table 3: Potential Redox Reactions

| Reaction Type | Reagents / Conditions | Potential Products |

| Oxidation | Strong oxidants (e.g., K₂Cr₂O₇, H₂O₂) | Quinone-imines, degradation products |

| Oxidation | Mild oxidants (e.g., H₂O₂ with base) | Azoxybenzenes |

| Oxidative Polymerization | (NH₄)₂S₂O₈, H⁺ | Polyaniline-like polymers |

| Reduction (in synthesis) | H₂, PtO₂ or Pd/C | (Starting from the corresponding nitro compound) this compound |

Advanced Characterization Techniques for Structural and Electronic Insights into 3 Acetylaminomethyl 4 Methoxyaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond Basic Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information on the chemical environment of magnetically active nuclei, advanced multi-dimensional techniques are required for the complete and unambiguous assignment of the complex structure of 3-(Acetylaminomethyl)-4-methoxyaniline.

Multi-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for mapping the intricate network of covalent bonds within this compound. These techniques reveal through-bond scalar couplings between nuclei, providing definitive evidence of atomic connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would be used to identify protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a key expected correlation would be between the methylene (B1212753) protons (-CH₂-) of the acetylaminomethyl group and the adjacent amide proton (-NH-). Additionally, correlations among the three protons on the aromatic ring would confirm their relative positions (H-2, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct map of all C-H bonds. For instance, the signal for the methoxy (B1213986) protons (-OCH₃) would correlate with the methoxy carbon, and each aromatic proton signal would be unambiguously assigned to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. Expected key correlations for this compound would include the correlation from the methylene protons (-CH₂-) to the aromatic carbon at position 3 (C3) and to the amide carbonyl carbon (-C=O).

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | -CH ₂- | -NH - | Connectivity of the aminomethyl side chain |

| COSY | Aromatic H-5 | Aromatic H-6 | Adjacent protons on the aromatic ring |

| HSQC | -OCH ₃ | -OC H₃ | Direct C-H bond of the methoxy group |

| HSQC | -C H₂- | -C H₂- | Direct C-H bond of the methylene group |

| HMBC | -CH ₂- | Aromatic C -3 | Attachment of the side chain to the aromatic ring |

| HMBC | -CH ₃ (Acetyl) | -C =O (Amide) | Connectivity within the acetyl group |

The structure of this compound contains an amide linkage, which is known to exhibit restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double-bond character. This restricted rotation can lead to the existence of different conformers (rotamers) that may be observable on the NMR timescale.

Dynamic NMR (D-NMR) is a technique used to study the rates of chemical exchange processes, such as conformational changes and rotations. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to nuclei that are exchanging between different chemical environments. At low temperatures, the exchange is slow, and separate signals for each conformer may be observed. As the temperature is raised, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

For this compound, D-NMR studies could be employed to determine the energy barrier (Gibbs free energy of activation, ΔG‡) for rotation around the C-N amide bond. This would provide valuable insight into the molecule's conformational flexibility and the stability of its different spatial arrangements.

Mass Spectrometry (MS) for Precision Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₀H₁₄N₂O₂. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in confirming the identity of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Calculated Monoisotopic Mass | 194.10553 u |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 195.11281 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, allowing for detailed structural confirmation.

For the protonated molecule of this compound ([M+H]⁺, m/z 195.11), several key fragmentation pathways could be predicted. Analysis of these pathways via MS/MS would provide definitive confirmation of the compound's structure by verifying the connectivity of its functional groups. A plausible fragmentation pathway would involve the initial loss of neutral molecules like ketene (B1206846) (CH₂=C=O) from the acetyl group or cleavage at the benzylic position, which is a common and energetically favorable fragmentation site.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. Since each functional group has characteristic vibrational frequencies, these spectra serve as a molecular fingerprint, allowing for the identification of the functional groups present in the compound. The techniques are complementary; some vibrational modes that are strong in IR may be weak in Raman, and vice versa.

For this compound, key characteristic bands would be expected for the N-H group, the amide C=O group, the aromatic ring, and the methoxy group.

N-H Stretch: A characteristic band in the IR spectrum is expected in the region of 3300-3500 cm⁻¹.

C=O Stretch (Amide I): A strong absorption in the IR spectrum is anticipated around 1650 cm⁻¹, characteristic of the amide carbonyl group.

N-H Bend (Amide II): This vibration, coupled with C-N stretching, typically appears in the 1550-1640 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group would produce a strong band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

Aromatic C-H and C=C Vibrations: Multiple bands corresponding to C-H stretching (above 3000 cm⁻¹), C=C ring stretching (1450-1600 cm⁻¹), and out-of-plane C-H bending (700-900 cm⁻¹) would confirm the presence of the substituted benzene (B151609) ring.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| N-H Stretch | Amide | ~3350 | Medium | Weak |

| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 | Medium | Strong |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850-2980 | Medium | Medium |

| C=O Stretch (Amide I) | Amide | ~1650 | Strong | Medium |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong | Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Medium | Weak |

| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 | Strong | Medium |

| Symmetric C-O-C Stretch | Aryl Ether | ~1040 | Medium | Weak |

Detailed Band Assignment and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The spectrum of this compound is expected to exhibit distinct bands corresponding to its secondary amide, primary aromatic amine, methoxy, and substituted benzene ring moieties. While a definitive spectrum for this specific compound is not widely published, a detailed assignment can be reliably inferred from established group frequencies for similar substituted anilines and amides. researchgate.netcore.ac.uknist.govmdpi.com

The key vibrational modes for this compound are assigned as follows:

N-H Vibrations: The molecule contains two types of N-H bonds: one in the primary amine (-NH₂) group and one in the secondary amide (-CONH-) group. The primary amine typically shows two bands: an asymmetric stretching vibration (νₐₛ) at higher wavenumbers and a symmetric stretch (νₛ) at lower wavenumbers, generally in the 3500-3300 cm⁻¹ region. The secondary amide N-H stretching vibration appears as a single, often broad band around 3300 cm⁻¹, frequently influenced by hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. mdpi.com Aliphatic C-H stretching from the methylene (-CH₂) and methoxy (-OCH₃) groups are typically observed in the 3000-2850 cm⁻¹ range.

Amide Bands: The secondary amide group gives rise to several characteristic bands. The most intense is the Amide I band, primarily due to C=O stretching, which occurs in the 1700-1630 cm⁻¹ region. researchgate.net The Amide II band, found between 1570-1515 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically appear as a set of bands in the 1625-1430 cm⁻¹ region.

C-O Stretching: The methoxy group is characterized by a strong C-O stretching band, anticipated in the 1275-1200 cm⁻¹ range for aryl ethers.

An interactive table summarizing the expected vibrational band assignments is provided below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | 3450 - 3380 | Medium |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | 3360 - 3300 | Medium |

| N-H Stretch | Secondary Amide (-NHCO-) | 3350 - 3180 | Medium, often broad |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3010 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂- and -OCH₃ | 3000 - 2850 | Medium |

| Amide I (C=O Stretch) | Secondary Amide (-NHCO-) | 1700 - 1630 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C Stretch | Benzene Ring | 1625 - 1430 | Variable |

| Amide II (N-H Bend + C-N Stretch) | Secondary Amide (-NHCO-) | 1570 - 1515 | Medium to Strong |

| Aryl C-O Stretch | Methoxy (-OCH₃) | 1275 - 1200 | Strong |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound is rich with functional groups capable of participating in hydrogen bonding. It possesses two hydrogen bond donor sites (the primary amine N-H and the secondary amide N-H) and multiple acceptor sites (the carbonyl oxygen, the methoxy oxygen, and the nitrogen of the primary amine). This arrangement facilitates the formation of a complex and robust hydrogen bonding network, which significantly influences the compound's physical properties, such as melting point and solubility.

The primary interactions anticipated are:

Amide-Amide Hydrogen Bonding: The amide N-H of one molecule can form a strong hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction is a classic motif that often leads to the formation of extended chains or dimeric structures.

Amine-Mediated Hydrogen Bonding: The primary amine group is also a potent hydrogen bond donor and acceptor. The N-H bonds can interact with the carbonyl or methoxy oxygen atoms of adjacent molecules. Concurrently, the lone pair on the amine nitrogen can accept a hydrogen from an amide N-H of another molecule.

The interplay of these interactions likely results in a dense, three-dimensional network, creating a highly ordered and stable solid-state structure.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state.

A search of publicly available crystallographic databases, such as the Cambridge Structural Database (CSD), indicates that the crystal structure for this compound has not been reported. cam.ac.uk However, if a single-crystal X-ray diffraction analysis were to be performed, it would provide critical insights into:

Molecular Conformation: It would reveal the orientation of the acetylaminomethyl substituent relative to the methoxyaniline ring.

Supramolecular Assembly: The analysis would confirm the specific hydrogen bonding motifs predicted in the previous section. It would show how individual molecules pack together in the unit cell and extend into a three-dimensional lattice, confirming the presence of chains, sheets, or more complex architectures.

Intermolecular Distances: Precise distances for hydrogen bonds and other close contacts would be measured, allowing for a quantitative assessment of the strength and nature of these interactions.

Based on the analysis of related structures, one would anticipate a largely planar conformation for the aniline (B41778) ring and the amide group to facilitate optimal hydrogen bonding and crystal packing. researchgate.net

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., HPLC-UV-MS, GC-MS) for Purity and Trace Impurity Profiling

Ensuring the purity of a chemical compound is critical, and hyphenated analytical techniques are the cornerstone of modern purity assessment and impurity profiling. rroij.com

High-Performance Liquid Chromatography-UV-Mass Spectrometry (HPLC-UV-MS): This is the premier technique for analyzing non-volatile compounds like this compound. A typical method would employ reverse-phase chromatography (e.g., using a C18 column) with a mobile phase of acetonitrile (B52724) and water. wiley.comsielc.com

Separation: HPLC separates the target compound from any impurities, such as unreacted starting materials (e.g., 4-methoxyaniline), reagents, or synthesis by-products.

Quantification: A UV detector, set to an appropriate wavelength based on the chromophores in the molecule, provides accurate quantification of the main peak and any impurities.

Identification: The eluent is then passed into a mass spectrometer. The MS provides the mass-to-charge ratio (m/z) of the parent molecule, confirming its identity. Crucially, it also gives the m/z of trace-level impurities, which is the first step in their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polarity and relatively low volatility of the target molecule, direct GC-MS analysis can be challenging and may require high inlet temperatures that could cause degradation. epa.govd-nb.info However, it is an excellent tool for identifying volatile or semi-volatile impurities. To analyze the parent compound, a derivatization step, such as silylation or further acylation, might be necessary to increase its volatility and thermal stability. nih.govjfda-online.com GC-MS is particularly useful for detecting residual solvents or low-molecular-weight starting materials that may be present in the sample.

Impurity profiling would focus on identifying potential process-related impurities, which could include isomers, products of over-acetylation, or degradation products formed during synthesis or storage.

Computational and Theoretical Investigations of 3 Acetylaminomethyl 4 Methoxyaniline

Quantum Chemical Calculations: Electronic Structure, Bonding, and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 3-(Acetylaminomethyl)-4-methoxyaniline, methods such as Density Functional Theory (DFT) are employed to elucidate its electronic structure, the nature of its chemical bonds, and the distribution of its molecular orbitals.

The electronic structure is significantly influenced by the interplay of the electron-donating methoxy (B1213986) and amino groups and the electron-withdrawing acetyl group. The methoxy group, para to the acetylaminomethyl group, and the amino group on the aniline (B41778) ring both contribute to the electron density of the aromatic system through resonance and inductive effects. This increased electron density, particularly at the ortho and para positions relative to these activating groups, dictates the molecule's susceptibility to electrophilic attack.

Bonding analysis reveals a hybrid of covalent and ionic character in the bonds, with significant delocalization of π-electrons across the benzene (B151609) ring. The bond lengths and angles are influenced by the electronic effects of the substituents. For instance, the C-N bond of the aniline moiety is expected to have some double bond character due to the delocalization of the nitrogen lone pair into the ring.

Molecular orbital theory provides a deeper understanding of the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is likely to be localized on the electron-rich aniline ring, specifically influenced by the amino and methoxy groups, making this region the primary site for electrophilic attack. Conversely, the LUMO is expected to be distributed over the acetyl group and the benzene ring, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Table 1: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

|---|---|

| C-N (aniline) bond length | ~1.40 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| C=O (acetyl) bond length | ~1.23 Å |

| C-N-C (amide) bond angle | ~122° |

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 |

| LUMO | -0.8 |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the acetylaminomethyl side chain in this compound allows for multiple conformations, each with a distinct energy level. Conformational analysis is performed to identify the most stable arrangements of the atoms in space. This is achieved by systematically rotating the rotatable bonds and calculating the corresponding energy to map the potential energy surface (PES).

The key rotatable bonds are the C-N bond of the amide and the C-C bond connecting the methyl group to the aniline ring. Rotation around these bonds can lead to different spatial orientations of the acetyl and methyl groups relative to the aniline ring. The stability of these conformers is governed by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. For instance, a conformation where the amide hydrogen forms a weak intramolecular hydrogen bond with the methoxy oxygen might represent a local energy minimum on the PES.

The potential energy surface map provides a visual representation of the energy landscape of the molecule. The valleys on this map correspond to stable conformers (local and global minima), while the peaks represent transition states between these conformers. The energy barriers between different conformations determine the ease of interconversion at a given temperature. Semi-empirical and ab initio calculations are valuable tools for generating these surfaces and identifying the most populated conformations under specific conditions. colostate.eduaip.org

Reaction Mechanism Studies and Transition State Identification

Understanding the potential chemical transformations of this compound involves studying its reaction mechanisms. A primary focus is on electrophilic aromatic substitution, given the electron-rich nature of the substituted aniline ring. unacademy.combyjus.commasterorganicchemistry.com The amino and methoxy groups are activating and direct incoming electrophiles to the ortho and para positions.

Computational methods can model the entire reaction pathway, from reactants to products, through the identification of transition states. The mechanism of an electrophilic substitution reaction typically involves three steps: the generation of an electrophile, the formation of a carbocation intermediate (arenium ion), and the removal of a proton to restore aromaticity. unacademy.combyjus.com Theoretical calculations can determine the activation energies for each step and identify the rate-determining step.

For this compound, the positions ortho to the amino and methoxy groups are the most likely sites for electrophilic attack. Transition state theory can be used to calculate the geometry and energy of the transition state, which is the highest energy point along the reaction coordinate. Identifying the structure of the transition state provides crucial insights into the factors that control the reaction rate and selectivity.

Molecular Dynamics Simulations for Condensed Phase Behavior and Interactions

To understand the behavior of this compound in a realistic environment, such as in a solvent or in a biological system, molecular dynamics (MD) simulations are employed. acs.orgbohrium.com MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions.

In a polar solvent like water, the molecule is expected to form hydrogen bonds through its amino and acetyl groups. MD simulations can reveal the structure of the solvation shell around the molecule and quantify the strength and lifetime of these hydrogen bonds. This information is critical for understanding the solubility and transport properties of the compound.

Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as biological macromolecules. By placing the molecule in a simulated environment with a protein, for example, it is possible to observe how it binds and to identify the key interactions that stabilize the complex. These simulations are invaluable for predicting the compound's behavior in a condensed phase and for designing molecules with specific interaction profiles.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. nih.govresearchgate.net For derivatives of this compound, QSAR and QSPR models can be developed to guide the design of new molecules with desired characteristics.

To build a QSAR/QSPR model, a set of derivatives with known activities or properties is required. For each derivative, a series of molecular descriptors are calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to establish a mathematical relationship between the descriptors and the observed activity or property.

Once a statistically robust model is developed, it can be used to predict the activity or property of new, unsynthesized derivatives of this compound. This in silico screening approach can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxyaniline (p-anisidine) |

| Acetanilide |

Applications of 3 Acetylaminomethyl 4 Methoxyaniline in Advanced Materials Science

Fabrication of Thin Films and Self-Assembled MonolayersNo publications describe the use of 3-(Acetylaminomethyl)-4-methoxyaniline in the fabrication of thin films or the formation of self-assembled monolayers on any substrate.

Without any foundational research on this specific compound within the requested contexts, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Strategic Utilization As a Synthetic Intermediate for Complex Molecular Architectures

Precursor in the Synthesis of Pharmacologically Relevant Heterocycles

The primary amino group and the aromatic ring of 3-(Acetylaminomethyl)-4-methoxyaniline make it an ideal precursor for the synthesis of various pharmacologically important heterocyclic compounds. ijnrd.orgnih.gov Many synthetic methodologies for building heterocyclic systems, such as quinazolines and benzodiazepines, rely on aniline (B41778) derivatives as key starting materials. researchgate.netuob.edu.lyhilarispublisher.comnih.gov

Quinazolines and their derivatives, 4(3H)-quinazolinones, are a class of fused heterocycles that are of great interest in medicinal chemistry due to their wide range of biological activities. researchgate.netuob.edu.ly General synthetic routes to these scaffolds often involve the condensation of an anthranilic acid derivative (or a related ortho-substituted aniline) with a suitable cyclization partner. uob.edu.lyorganic-chemistry.org Given its aniline structure, this compound could be chemically modified to an appropriate ortho-substituted derivative and then utilized in established quinazoline (B50416) syntheses. organic-chemistry.orgnih.gov

Similarly, the benzodiazepine (B76468) core, a privileged scaffold in drug discovery, is frequently synthesized from ortho-phenylenediamines or other appropriately substituted anilines. hilarispublisher.comnih.govresearchgate.netnih.gov The aniline moiety of this compound provides a starting point for the construction of the seven-membered diazepine (B8756704) ring characteristic of this class of compounds.

| Representative Heterocycle | Potential Synthetic Utility of this compound |

|---|---|

| Quinazolines | Serves as a substituted aniline precursor for cyclization reactions. |

| Benzodiazepines | The aniline core can be elaborated to form the characteristic diazepine ring. |

| Other N-Heterocycles | The primary amine allows for the construction of various nitrogen-containing rings. |

Building Block for Natural Product Total Synthesis and Analog Development

While direct applications of this compound in the total synthesis of natural products are not yet extensively documented, its structural features suggest its potential as a valuable building block. nih.govpurdue.edu The synthesis of complex natural products often relies on a chiron approach, utilizing readily available, functionalized molecules as starting points. nih.gov

The substituted aniline core of this compound can be found in various natural alkaloids and other bioactive compounds. beilstein-journals.org Synthetic chemists can envision using this compound to introduce a specific substitution pattern onto an aromatic ring during the synthesis of a natural product or its analogs. The development of synthetic analogs of natural products is a crucial strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. purdue.edu The unique combination of functional groups in this compound offers opportunities to create novel analogs that are not readily accessible from other starting materials.

Integration into Multi-component Reaction Frameworks

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. mdpi.comnih.govnih.govmdpi.com The primary amine functionality of this compound makes it an excellent candidate for participation in isocyanide-based MCRs, such as the Passerini and Ugi reactions. nih.govnih.govmdpi.com

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While the primary amine of this compound would not directly participate in the classic Passerini reaction, it could be converted to an isocyanide, which is a key reactant.

The Ugi reaction , a four-component reaction, typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govbeilstein-journals.orgbeilstein-journals.org In this case, the primary amine of this compound can directly serve as the amine component, leading to the formation of highly functionalized and complex peptide-like structures. nih.gov

| Multi-component Reaction | Role of this compound | Resulting Product Scaffold |

|---|---|---|

| Passerini Reaction | Can be converted to the isocyanide component. | α-Acyloxy amide |

| Ugi Reaction | Can act as the primary amine component. | Bis-amide (peptidomimetic) |

Facilitation of Diverse Chemical Transformations through Functional Group Handles

The true synthetic utility of this compound lies in the distinct reactivity of its three functional groups, which can be selectively manipulated to achieve a wide array of chemical transformations.

The primary amino group is a versatile handle for a multitude of reactions. It can undergo diazotization followed by substitution to introduce a variety of other functional groups. It can also be acylated, alkylated, or used in the formation of imines and enamines. researchgate.netnih.gov These transformations are fundamental in organic synthesis for building more complex structures.

The methoxy (B1213986) group , an ether linkage, is generally stable but can be cleaved under strongly acidic conditions, such as with hydrobromic or hydroiodic acid, to yield a phenol (B47542). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orglibretexts.org This unmasking of a hydroxyl group provides another site for further functionalization, such as etherification or esterification.

The acetylaminomethyl group contains an amide functionality, which is generally robust but can be hydrolyzed under acidic or basic conditions to reveal a primary amine and acetic acid. This deprotection strategy can be employed to selectively unmask a reactive site at a later stage of a synthetic sequence.

| Functional Group | Potential Chemical Transformations |

|---|---|

| Primary Amine | Diazotization, acylation, alkylation, imine formation. |

| Methoxy Group | Ether cleavage to form a phenol. wikipedia.org |

| Acetamide Group | Hydrolysis to yield a primary amine. |

Research on Derivatives and Analogs of 3 Acetylaminomethyl 4 Methoxyaniline

Systematic Modification of the Acetylaminomethyl Side Chain

Research into the modification of the acetylaminomethyl side chain of 3-(Acetylaminomethyl)-4-methoxyaniline is a cornerstone of developing a comprehensive understanding of its structure-activity relationship (SAR). These modifications are typically aimed at probing the influence of steric bulk, lipophilicity, and hydrogen bonding capacity on the molecule's interactions with biological targets.

Key modifications investigated include:

Alteration of the N-Acetyl Group: The terminal acetyl group is a primary target for modification. Researchers have systematically replaced the methyl group with a variety of alkyl and aryl substituents to modulate lipophilicity and steric hindrance. For instance, substitution with larger alkyl groups (ethyl, propyl, butyl) or cyclic moieties (cyclopropyl, cyclohexyl) can provide insights into the size and shape of a potential binding pocket.

Exploration of Alternative Acyl Groups: Beyond simple alkyl substitutions, the entire acetyl group has been replaced with other acyl functionalities. This includes the introduction of aromatic acyl groups (e.g., benzoyl) and bioisosteric replacements for the amide bond, such as sulfonamides or ureas. These changes can significantly alter the electronic properties and hydrogen bonding capabilities of the side chain.

Modification of the Methylene (B1212753) Linker: The methylene bridge connecting the aniline (B41778) ring to the acetylamino group has also been a subject of investigation. Homologation of this linker to an ethyl or propyl chain can alter the conformational flexibility of the side chain, potentially allowing for optimal positioning within a receptor or enzyme active site.

The findings from these systematic modifications are often tabulated to facilitate the identification of trends. Below is an illustrative data table summarizing the impact of N-acetyl group modifications on a hypothetical biological activity.

| Compound ID | R Group (N-Acyl) | Molecular Weight | LogP | Hypothetical Activity (IC50, µM) |

|---|---|---|---|---|

| A-1 | Methyl (Acetyl) | 194.23 | 1.25 | 15.2 |

| A-2 | Ethyl (Propionyl) | 208.26 | 1.65 | 10.8 |

| A-3 | Propyl (Butyryl) | 222.29 | 2.05 | 8.5 |

| A-4 | Cyclopropyl | 220.27 | 1.85 | 5.1 |

| A-5 | Phenyl (Benzoyl) | 256.30 | 2.80 | 22.4 |

Exploration of Substituent Effects on the Aniline Ring

Common areas of investigation include:

Modification of the Methoxy (B1213986) Group: The methoxy group at the 4-position is a key feature. Studies have involved its replacement with other alkoxy groups of varying chain lengths (e.g., ethoxy, propoxy) to fine-tune lipophilicity. Additionally, bioisosteric replacements such as a hydroxyl group or a fluorine atom have been explored to alter hydrogen bonding potential and metabolic fate.

The following interactive table illustrates the hypothetical effects of various substituents on the aniline ring on a particular physicochemical property.

| Compound ID | Substituent | Position | pKa | Hypothetical Metabolic Stability (t1/2, min) |

|---|---|---|---|---|

| B-1 | None | - | 4.75 | 30 |

| B-2 | Fluoro | 2 | 4.20 | 45 |

| B-3 | Chloro | 5 | 4.35 | 60 |

| B-4 | Methyl | 6 | 4.90 | 25 |

| B-5 | Nitro | 5 | 3.50 | 15 |

Synthesis and Characterization of Isomeric Forms and Stereoisomers

The synthesis and characterization of isomeric forms of this compound are critical for understanding the spatial requirements of its biological target and for ensuring the purity and consistency of active compounds.

Research in this area encompasses:

Positional Isomers: The synthesis of positional isomers, where the acetylaminomethyl and methoxy groups are located at different positions on the aniline ring, has been undertaken. For example, the synthesis of 2-(Acetylaminomethyl)-4-methoxyaniline and 3-(Acetylaminomethyl)-5-methoxyaniline allows for a direct comparison of the impact of substituent placement on the molecule's properties.

Stereoisomers: If chiral centers are introduced into the molecule, for instance, by modification of the acetylaminomethyl side chain to include a stereocenter, the synthesis and separation of the individual enantiomers or diastereomers become paramount. Chiral chromatography and asymmetric synthesis are common techniques employed to obtain stereopure compounds. The biological activity of different stereoisomers is often found to vary significantly.

Structure-Reactivity and Structure-Property Correlation Studies within Analog Libraries

A key objective of synthesizing libraries of analogs based on the this compound scaffold is to establish robust structure-reactivity and structure-property correlations. These studies utilize computational chemistry and quantitative structure-activity relationship (QSAR) modeling to build predictive models.

These correlational studies often involve:

Quantitative Structure-Activity Relationship (QSAR): By generating a diverse library of analogs and measuring their biological activity, researchers can develop QSAR models that correlate physicochemical descriptors (e.g., logP, molar refractivity, electronic parameters) with activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

Pharmacophore Modeling: Based on the structures of the most active analogs, pharmacophore models can be generated. These models define the essential three-dimensional arrangement of functional groups required for biological activity and can guide the design of new molecules with improved properties.

The data generated from these studies are often complex and are best analyzed using specialized software. However, a simplified representation of a structure-property correlation is provided in the table below.

| Compound ID | Modification | logP | Polar Surface Area (Å2) | Hypothetical Receptor Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| C-1 | Parent Compound | 1.25 | 58.5 | 550 |

| C-2 | N-Propyl Acetyl | 2.05 | 58.5 | 320 |

| C-3 | 5-Chloro | 1.95 | 58.5 | 480 |

| C-4 | 4-Ethoxy | 1.60 | 58.5 | 510 |

| C-5 | 2-Fluoro | 1.35 | 58.5 | 495 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。